molecular formula C16H17ClN2O2 B2601070 2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide CAS No. 1030736-63-0

2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide

Cat. No.: B2601070
CAS No.: 1030736-63-0
M. Wt: 304.77
InChI Key: ADBGJYTXCLEIIW-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide is a synthetic small molecule with a molecular weight of 315.21 g/mol and the molecular formula C₁₇H₁₈ClN₂O₂. Its CAS registry number is 1030736-63-0, and it is cataloged under MDL number MFCD10597736 . The compound features a pyridine-4-carboxamide backbone substituted with a chlorine atom at the 2-position and an N-linked 1-(2-methoxy-5-methylphenyl)ethyl group.

Properties

IUPAC Name

2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-4-5-14(21-3)13(8-10)11(2)19-16(20)12-6-7-18-15(17)9-12/h4-9,11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBGJYTXCLEIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-methoxy-5-methylphenyl ethylamine with a suitable chlorinating agent to form the intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 4-chloropyridine-2-carboxylic acid under specific conditions to form the desired product.

The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reactions. The temperature and pH are carefully controlled to optimize the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

(a) 2-Chloro-N-[2-Methoxy-5-(Trifluoromethylsulfonyl)Phenyl]Pyridine-4-Carboxamide (CAS: 1365624-22-1)
  • Key Differences : The phenyl ring substituent in this analog includes a trifluoromethylsulfonyl group at the 5-position instead of a methyl group.
  • Impact : The electron-withdrawing trifluoromethylsulfonyl group enhances polarity and may reduce membrane permeability compared to the methyl group in the target compound. This modification could influence binding affinity to hydrophobic enzyme pockets .
(b) S-Metolachlor (Herbicide)
  • Structure : 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide.
  • Key Differences : While both compounds share a chloroacetamide core, S-metolachlor incorporates a thioether linkage and a branched methoxy-alkyl chain, making it more lipophilic.
  • Activity : S-metolachlor acts as a herbicide by inhibiting very-long-chain fatty acid (VLCFA) elongation, whereas the target compound’s mechanism remains uncharacterized .
(c) ZVT (2-Chloro-N-[1-(5-{[2-(4-Fluorophenoxy)Ethyl]Sulfanyl}-4-Methyl-4H-1,2,4-Triazol-3-Yl)Ethyl]Benzamide)
  • Key Differences : ZVT includes a triazole-thioether moiety instead of a pyridine ring.
  • Activity : ZVT inhibits Mycobacterium tuberculosis (Mtb) enzymes like MtDprE1, suggesting that the target compound’s pyridine-carboxamide scaffold may also hold promise for antitubercular drug development .

Comparative Data Table

Compound Name Molecular Weight (g/mol) CAS Number Key Substituents Biological Activity Reference
Target Compound 315.21 1030736-63-0 2-Chloro, 2-methoxy-5-methylphenyl Undetermined (hypothetical enzyme inhibitor)
2-Chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide ND 1365624-22-1 2-Chloro, 5-trifluoromethylsulfonylphenyl Undetermined
S-Metolachlor 283.79 87392-12-9 Chloro, 2-ethyl-6-methylphenyl, methoxy-alkyl Herbicide (VLCFA inhibitor)
ZVT 465.96 ND Chloro, triazole-thioether Antitubercular (Mtb enzyme inhibitor)

Research Findings and Implications

  • Substituent-Driven Activity : The methyl and methoxy groups in the target compound likely enhance metabolic stability and moderate lipophilicity, as seen in S-metolachlor’s herbicidal efficacy . In contrast, the trifluoromethylsulfonyl group in the analog from may improve solubility but reduce passive diffusion .
  • Antimicrobial Potential: Structural parallels with ZVT suggest that the pyridine-carboxamide scaffold could inhibit Mtb enzymes like MtDprE1 or MtKasA, though experimental validation is needed .
  • Synthetic Feasibility : The compound’s modular structure allows for diversification at the phenyl and pyridine positions, enabling structure-activity relationship (SAR) studies to optimize potency .

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